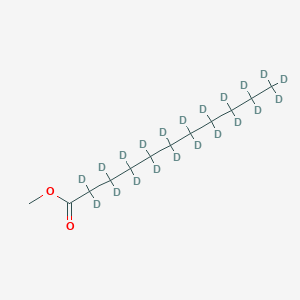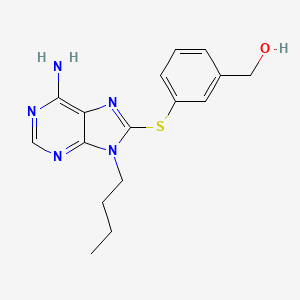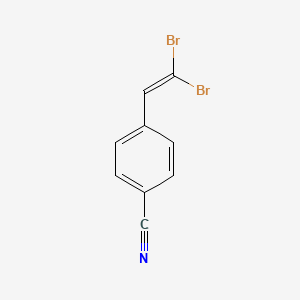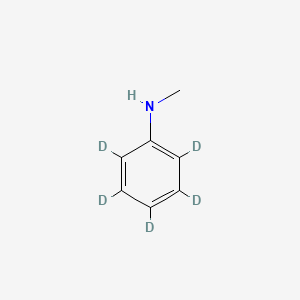
2-(Methoxyamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Metoxiamino)etan-1-ol es un compuesto orgánico con la fórmula molecular C3H9NO2. Es un compuesto versátil utilizado en diversas aplicaciones científicas e industriales. El compuesto se caracteriza por la presencia de un grupo metoxiamino unido a una cadena de etan-1-ol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Metoxiamino)etan-1-ol generalmente implica la reacción de etanolamina con metoxiamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso se puede resumir de la siguiente manera:
Materiales de partida: Etanolamina y metoxiamina.
Condiciones de reacción: La reacción se lleva a cabo generalmente en un medio acuoso a un rango de temperatura de 50-70 °C.
Purificación: El producto se purifica utilizando técnicas estándar como destilación o recristalización.
Métodos de Producción Industrial
La producción industrial de 2-(Metoxiamino)etan-1-ol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Metoxiamino)etan-1-ol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar aldehídos o ácidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas o alcoholes más simples.
Sustitución: El grupo metoxiamino puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o reactivos específicos como halógenos o ácidos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:
- La oxidación puede producir aldehídos o ácidos carboxílicos.
- La reducción puede producir aminas primarias o alcoholes.
- La sustitución puede resultar en varios derivados dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
2-(Metoxiamino)etan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se emplea en ensayos bioquímicos y como precursor para la síntesis de moléculas biológicamente activas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(Metoxiamino)etan-1-ol implica su interacción con dianas moleculares específicas. El grupo metoxiamino puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su actividad. El compuesto también puede actuar como nucleófilo en varias reacciones químicas, facilitando la formación de nuevos enlaces y estructuras.
Comparación Con Compuestos Similares
Compuestos Similares
Etanolamina: Similar en estructura pero carece del grupo metoxiamino.
Metoxiamina: Contiene el grupo metoxiamino pero carece de la cadena de etan-1-ol.
2-Aminoetanol: Cadena similar pero con un grupo amino en lugar de un grupo metoxiamino.
Singularidad
2-(Metoxiamino)etan-1-ol es único debido a la presencia de ambos, el grupo metoxiamino y la cadena de etan-1-ol. Esta combinación confiere propiedades químicas y reactividad distintas, lo que lo hace valioso en diversas aplicaciones.
Propiedades
Fórmula molecular |
C3H9NO2 |
|---|---|
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
2-(methoxyamino)ethanol |
InChI |
InChI=1S/C3H9NO2/c1-6-4-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
XYHVCQMSPLVRPW-UHFFFAOYSA-N |
SMILES canónico |
CONCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)


![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)

![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)



![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

![2-(Cyclopropylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311467.png)
